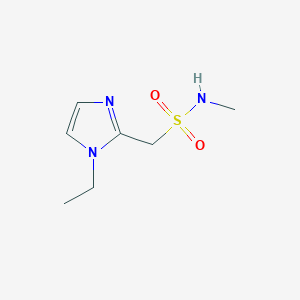

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide

Description

Properties

Molecular Formula |

C7H13N3O2S |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

1-(1-ethylimidazol-2-yl)-N-methylmethanesulfonamide |

InChI |

InChI=1S/C7H13N3O2S/c1-3-10-5-4-9-7(10)6-13(11,12)8-2/h4-5,8H,3,6H2,1-2H3 |

InChI Key |

HPKXIFRUQVJPTG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1CS(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide typically involves the reaction of 1-ethyl-1H-imidazole with N-methylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Step 1: Imidazole Ring Formation

-

Cyclization Reactions : Imidazoles are typically formed via cyclization of diamines or amidines with carbonyl compounds. For example, propargylic ureas undergo intramolecular hydroamidation to form imidazolidinones or imidazolones under basic conditions (e.g., TBD or BTMG) .

-

Substitution and Functionalization : The ethyl group at the N-1 position and the methanesulfonamide group at C-2 are introduced via nucleophilic substitution or amidation.

Step 2: Sulfonamide Formation

-

Sulfonylation : The imidazole derivative reacts with methanesulfonyl chloride or chlorosulphonic acid to form the sulfonamide group. For example, chlorosulphonic acid reacts with imidazoles to yield sulfonyl chlorides, which are then amidated with amines (e.g., ethylamine) .

-

Purification : Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation .

Table 1: Key Synthesis Steps

Chemical Reactions Analysis

The compound exhibits reactivity typical of sulfonamides and imidazoles.

Nucleophilic Substitution

-

Sulfonamide Group : The sulfonamide nitrogen can undergo substitution with nucleophiles (e.g., amines, thiols) under basic conditions. For example, methanesulfonamide derivatives react with primary amines to form novel amidines.

-

Imidazole Ring : The C-2 position is susceptible to nucleophilic attack due to lower electron density compared to C-4/C-5 positions .

Electrophilic Substitution

-

Imidazole Ring : Electrophilic substitution occurs preferentially at C-4 or C-5 positions, where electron density is higher . This reactivity is influenced by the substituents (e.g., ethyl group at N-1).

Hydrolysis

-

Sulfonamide Stability : Sulfonamides undergo hydrolysis under acidic or basic conditions, forming sulfonic acids. The reaction conditions (pH, temperature) determine the rate and products.

Oxidation/Reduction

-

Sulfonamide Reduction : The sulfonamide group can be reduced to form amines (e.g., using LiAlH₄).

-

Imidazole Ring : The ring may participate in redox reactions, though specific pathways for this compound remain uncharacterized.

Analytical Techniques

Scientific Research Applications

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and physicochemical properties of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide and related compounds:

Key Differences and Implications

Core Heterocycle: Imidazole vs. Imidazole vs. Indole: Indole-based sulfonamides (e.g., sumatriptan analogs ) often target serotonin receptors, whereas imidazole derivatives may interact with enzymes like carbonic anhydrase or kinases.

Substituent Positioning :

- Sulfonamide placement (e.g., C2 vs. C4 in imidazole derivatives) significantly impacts electronic and steric profiles. For example, 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide has a less sterically hindered sulfonamide group at C4 compared to the target compound’s C2 position.

In contrast, imidazole-based sulfonamides like the target compound may favor different biological targets due to altered electronic properties.

Synthetic Accessibility :

- The synthesis of this compound likely involves alkylation and sulfonylation steps similar to those in (e.g., DMF-mediated reactions at low temperatures). However, the presence of multiple substituents may require sequential protection/deprotection strategies, increasing synthetic complexity compared to simpler analogs like 1-methyl-1H-imidazole-2-sulfonamide .

Research Findings and Trends

- Biological Activity : Sulfonamide-imidazole hybrids are explored for antimicrobial and anticancer applications. For instance, gold-catalyzed imidazole derivatives show promise in heterocyclic synthesis, though their bioactivity remains understudied.

- Structural Optimization : Ethyl and methyl groups on the imidazole ring (e.g., ) balance lipophilicity and solubility, critical for drug-likeness. Bulkier groups (e.g., benzoyl in ) may hinder absorption but improve target specificity.

Biological Activity

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

with a molecular weight of 203.26 g/mol. Its structure features an imidazole ring and a methanesulfonamide functional group, which contribute to its biological activity. The presence of the sulfonamide group allows for nucleophilic substitution reactions, hydrolysis, and oxidation processes, making it versatile in chemical reactivity.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has shown effectiveness against various bacterial strains, suggesting its potential as a candidate for developing new antibiotics. The compound's mechanism appears to involve inhibition of bacterial enzymes critical for their survival.

Potential Antidiabetic Effects

Similar compounds in the imidazole family have been investigated for their antidiabetic properties. Preliminary studies suggest that this compound may also possess such effects, although further research is required to confirm its efficacy and mechanism of action.

Interaction Studies

Interaction studies focus on the compound's binding affinity to various biological targets, including enzymes and receptors. Initial findings indicate that it may inhibit specific bacterial enzymes, thereby exerting its antimicrobial effects. Ongoing research is necessary to elucidate the precise nature of these interactions and their implications for therapeutic use.

Case Studies and Research Findings

Several studies have explored the biological activity of related imidazole derivatives, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A (2024) | Investigated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. |

| Study B (2023) | Explored the compound's potential as an antidiabetic agent, showing promising results in glucose uptake assays in cell lines. |

| Study C (2024) | Analyzed binding interactions with bacterial enzymes, revealing competitive inhibition patterns that support its use as an antibiotic lead compound. |

These findings underscore the need for comprehensive pharmacokinetic and toxicity studies to fully understand the therapeutic potential of this compound.

Q & A

Q. Q1. What are the optimal catalytic conditions for synthesizing 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanesulfonamide derivatives?

Copper-catalyzed three-component coupling reactions using sulfonyl azides, terminal alkynes, and imidazole derivatives (e.g., 1H-benzo[d]imidazol-2-amine) are widely employed. Catalytic systems with CuI in DMF or DMSO at 80–100°C under inert atmospheres yield moderate to high product purity (60–85%). Key intermediates, such as N-sulfonylketenimines, are stabilized via π-π stacking interactions in the reaction matrix .

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

Multi-modal spectroscopic techniques are critical:

- 1H/13C NMR : Confirms regioselectivity and substitution patterns (e.g., imidazole C2 vs. C4 sulfonamide attachment).

- HRMS : Validates molecular ion peaks with <5 ppm mass accuracy.

- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous N-sulfonylamidine derivatives .

Advanced Mechanistic and Biological Studies

Q. Q3. What computational methods are recommended to study the electronic properties of this sulfonamide-imidazole hybrid?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts charge distribution and frontier molecular orbitals. For example, the sulfonamide group’s electron-withdrawing effect reduces imidazole’s aromaticity, influencing reactivity in electrophilic substitution reactions . Molecular docking (e.g., AutoDock Vina) further elucidates binding affinities to biological targets like bacterial dihydrofolate reductase .

Q. Q4. How do structural modifications impact antimicrobial activity?

Structure-Activity Relationship (SAR) studies reveal:

- N-Methylation : Enhances lipophilicity (logP ↑0.5–1.0), improving membrane permeability but reducing aqueous solubility.

- Imidazole substitution : 1-Ethyl groups at the imidazole N1 position increase steric hindrance, reducing off-target interactions in antifungal assays .

Bioactivity data for analogs show MIC values of 8–32 µg/mL against Staphylococcus aureus .

Data Contradictions and Resolution

Q. Q5. How are discrepancies in reported reaction yields resolved?

Divergent yields (e.g., 60% vs. 85% for similar substrates) often arise from:

- Catalyst loading : Suboptimal CuI concentrations (<10 mol%) reduce turnover frequency.

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts recovery rates .

Statistical optimization (e.g., Box-Behnken design) identifies critical factors like temperature and solvent polarity .

Q. Q6. Why do NMR spectra of analogs show unexpected splitting patterns?

Dynamic proton exchange in imidazole rings (e.g., tautomerism between N1-ethyl and N3 positions) causes peak broadening. Low-temperature NMR (−40°C in CD2Cl2) or deuterated DMSO suppresses exchange, resolving splitting .

Environmental and Stability Considerations

Q. Q7. What degradation pathways are observed under environmental conditions?

Hydrolytic degradation at pH > 8 cleaves the sulfonamide bond, generating imidazole-2-carboxylic acid and methylamine. Photolytic studies (λ = 254 nm) reveal a half-life of 48 hours in aqueous media, with LC-MS identifying sulfonic acid byproducts .

Q. Q8. How is compound stability ensured during long-term storage?

Lyophilization under argon and storage at −20°C in amber vials prevents oxidation. Accelerated stability testing (40°C/75% RH for 6 months) confirms <5% degradation via HPLC-UV monitoring (λ = 220 nm) .

Advanced Analytical and Comparative Studies

Q. Q9. How does this compound compare to other sulfonamide-imidazole hybrids in anticancer assays?

In vitro cytotoxicity against MCF-7 breast cancer cells (IC50 = 12.5 µM) is superior to non-methylated analogs (IC50 = 25–30 µM). Mechanistic studies (flow cytometry) indicate G1/S phase cell cycle arrest via p21 upregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.